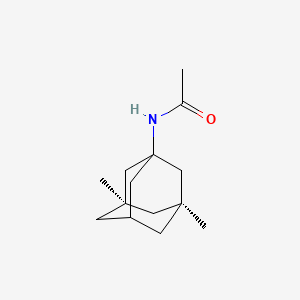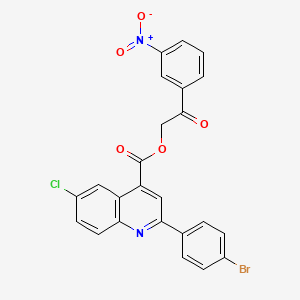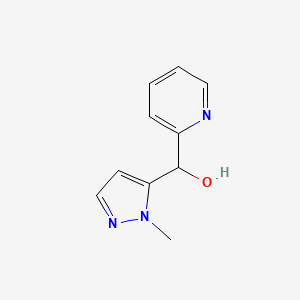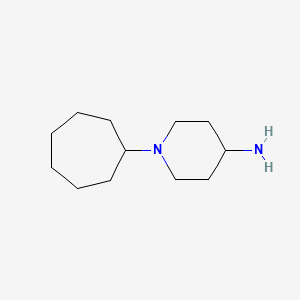
N-Acetyl Memantine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Memantine is a derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to mitigate the symptoms of Alzheimer’s by regulating glutamate activity in the brain . This compound, with the chemical formula C14H23NO, is a compound of interest due to its potential neuroprotective properties and its role in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Memantine typically involves the acetylation of memantine. One common method includes reacting memantine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl Memantine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to memantine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced memantine, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-Acetyl Memantine has a wide range of applications in scientific research:
Mécanisme D'action
N-Acetyl Memantine exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptors, it prevents excessive glutamate activity, which is associated with neurotoxicity and neuronal damage in conditions like Alzheimer’s disease. This modulation of glutamate activity helps to protect neurons and maintain cognitive function . Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine: The parent compound, used primarily for Alzheimer’s disease.
Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: An antiviral agent similar to amantadine.
Uniqueness
N-Acetyl Memantine is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to memantine. This modification can potentially enhance its neuroprotective effects and make it a valuable compound for further research and therapeutic development .
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14? |
Clé InChI |
WVIRSYCDAYUOMJ-AKJUYKBHSA-N |
SMILES isomérique |
CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C |
SMILES canonique |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)


![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)
![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)

![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)
![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)
